(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
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Overview
Description
GLL398 is a boron-modified triphenylethylene derivative, designed as an oral selective estrogen receptor downregulator. It is a mixture of E and Z isomers, which strongly binds to estrogen receptor alpha and potently degrades it in breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLL398 involves the modification of GW7604 by replacing the phenolic hydroxyl group with a boronic acid functional group . The synthetic route includes the following steps:
Formation of bis(bromobenzene): This involves the reaction of bis(4-bromophenyl)methanone with propiophenone in the presence of zinc and a suitable solvent.
Formation of mono- and di-acrylates: The bis(bromobenzene) is then reacted with methyl acrylate under microwave conditions to form mono- and di-acrylates.
Introduction of boronic acid group:
Industrial Production Methods
The industrial production of GLL398 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis and column chromatography for separation of E and Z isomers would be crucial .
Chemical Reactions Analysis
Types of Reactions
GLL398 undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the boronic acid site.
Substitution: The phenyl groups in GLL398 can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives and substituted phenyl compounds .
Scientific Research Applications
GLL398 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying boron chemistry.
Biology: Investigated for its role in modulating estrogen receptor activity in breast cancer cells.
Medicine: Potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer.
Industry: Could be used in the development of new pharmaceuticals and as a chemical intermediate.
Mechanism of Action
GLL398 exerts its effects by binding to estrogen receptor alpha with high affinity, leading to the degradation of the receptor in breast cancer cells . This downregulation of estrogen receptor alpha disrupts the signaling pathways involved in the growth and proliferation of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Properties
CAS No. |
2077980-83-5 |
---|---|
Molecular Formula |
C25H23BO4 |
Molecular Weight |
398.265 |
IUPAC Name |
(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23- |
InChI Key |
BINZFDGAOTWQNC-VZBZSUMNSA-N |
SMILES |
B(C1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O)(O)O |
Appearance |
White to off-white solid powder |
Purity |
>98% (contains E and Z isomers). |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GLL398; GLL-398; GLL 398. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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